![molecular formula C27H24FN3O2 B2602954 (6-Fluoro-4-(4-(4-methoxyphenyl)piperazin-1-yl)quinolin-3-yl)(phenyl)methanone CAS No. 866843-04-1](/img/structure/B2602954.png)
(6-Fluoro-4-(4-(4-methoxyphenyl)piperazin-1-yl)quinolin-3-yl)(phenyl)methanone
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Overview
Description
“(6-Fluoro-4-(4-(4-methoxyphenyl)piperazin-1-yl)quinolin-3-yl)(phenyl)methanone” is a compound that has been synthesized from a lead molecule known as 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid . It is a part of a class of antibacterial compounds known as quinolones .
Synthesis Analysis
The synthesis of this compound involves several steps. The lead molecule reacts with thionyl chloride to give acid chloride, and with hydrazine hydrate to afford hydrazide. The hydrazide on condensation with substituted aromatic aldehydes gives Schiff base; these on reaction with N - (4-methoxyphenyl) piperazine and thioglycolic acid furnish the title compounds .Molecular Structure Analysis
The molecular structure of this compound includes a 1,4-dihydroquinoline moiety, a piperazine ring, and a phenyl group . The exact structure can be determined using techniques such as IR and NMR spectroscopy .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the formation of an acid chloride, the formation of a hydrazide, condensation to form a Schiff base, and reaction with N - (4-methoxyphenyl) piperazine and thioglycolic acid .Scientific Research Applications
Fluorophore for Biomedical Analysis
A novel fluorophore, 6-methoxy-4-quinolone, demonstrates strong fluorescence across a wide pH range in aqueous media. Its strong fluorescence, large Stokes' shift, and high stability against light and heat make it an excellent candidate for biomedical analysis, including the fluorescent labeling of carboxylic acids (Hirano et al., 2004).
Antimicrobial Efficacy
The quinolone class, to which the compound belongs, is well-documented for its antibacterial properties. Structure-activity and structure-side-effect relationships have been extensively studied to enhance antimicrobial efficacy while reducing side-effects. Key structural features enhancing effectiveness include halogenation, alkylated piperazine at C7, and specific substituents at N1 and C5 positions (Domagala, 1994).
Tubulin Polymerization Inhibitor
A series of fluorinated derivatives of 2-phenyl-3-hydroxy-4(1H)-quinolinone, including the compound , have shown the ability to inhibit tubulin polymerization. This property is associated with anticancer activity, as demonstrated by cytotoxic activity assays against cancer cell lines and the ability to inhibit microtubule formation (Řehulka et al., 2020).
Electrochemical Synthesis
The compound has also been used in electrochemical synthesis, demonstrating its versatility in chemical synthesis methods. For example, using a related compound as the starting material, the electrochemical reaction with amino alcohols leads to novel benzoxazine derivatives with anti-stress oxidative properties (Largeron & Fleury, 1998).
Synthesis of Novel Compounds
Its structure has been utilized in the synthesis of novel fluoroquinolone compounds, indicating its importance in the development of new antibacterial agents with improved activity profiles (Li et al., 2004).
Mechanism of Action
Target of Action
Quinoline and piperazine derivatives have been found to bind with high affinity to multiple receptors . .
Mode of Action
The mode of action would depend on the specific targets of the compound. Quinoline and piperazine derivatives are known to interact with their targets leading to changes in cellular processes
Biochemical Pathways
The affected pathways would depend on the specific targets of the compound. Quinoline and piperazine derivatives are known to affect various biochemical pathways
Pharmacokinetics
The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of a compound depend on its chemical structure. Quinoline and piperazine derivatives are known to have diverse pharmacokinetic properties
Result of Action
The molecular and cellular effects would depend on the specific targets and mode of action of the compound. Quinoline and piperazine derivatives are known to have various biological activities
Future Directions
properties
IUPAC Name |
[6-fluoro-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinolin-3-yl]-phenylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24FN3O2/c1-33-22-10-8-21(9-11-22)30-13-15-31(16-14-30)26-23-17-20(28)7-12-25(23)29-18-24(26)27(32)19-5-3-2-4-6-19/h2-12,17-18H,13-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISMLJONHTBHETK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C3=C4C=C(C=CC4=NC=C3C(=O)C5=CC=CC=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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